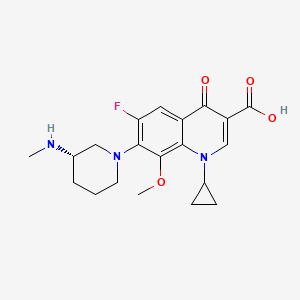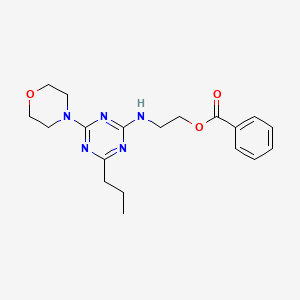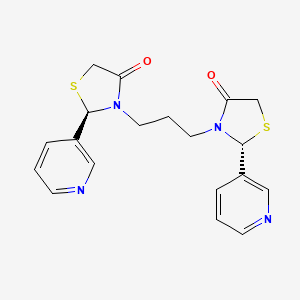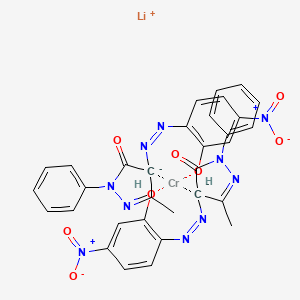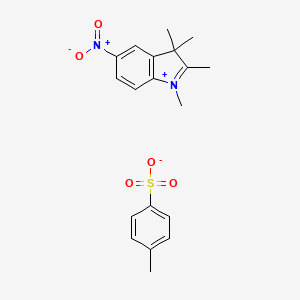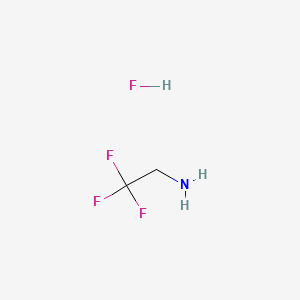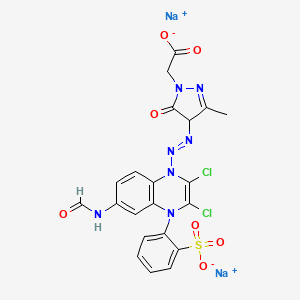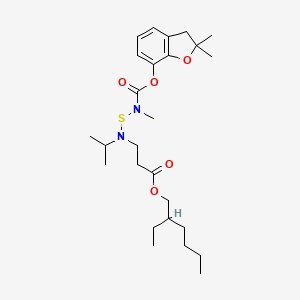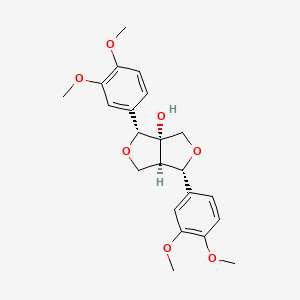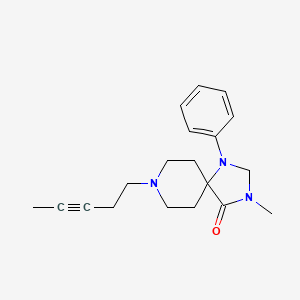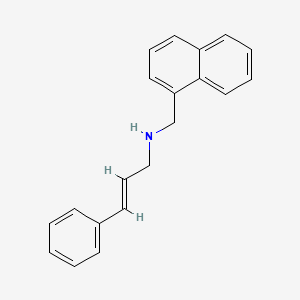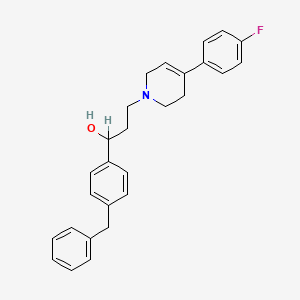
3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl and phenylmethyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors might also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Various substitution reactions can be performed, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated precursors, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylmethyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-4-(4-chlorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol
- 3,6-Dihydro-4-(4-bromophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol
Uniqueness
The presence of the fluorophenyl group in “3,6-Dihydro-4-(4-fluorophenyl)-alpha-(4-(phenylmethyl)phenyl)-1(2H)-pyridinepropanol” may confer unique properties such as increased metabolic stability and enhanced biological activity compared to its chloro- and bromo- counterparts.
Properties
CAS No. |
156732-78-4 |
|---|---|
Molecular Formula |
C27H28FNO |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(4-benzylphenyl)-3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol |
InChI |
InChI=1S/C27H28FNO/c28-26-12-10-23(11-13-26)24-14-17-29(18-15-24)19-16-27(30)25-8-6-22(7-9-25)20-21-4-2-1-3-5-21/h1-14,27,30H,15-20H2 |
InChI Key |
ZTOVRQHCIRZCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


